Gymnocin A

Description

Properties

Molecular Formula |

C55H80O18 |

|---|---|

Molecular Weight |

1029.2 g/mol |

IUPAC Name |

(E)-2-methyl-4-[(1R,3S,5R,7S,8S,10R,12S,13S,15R,17S,19S,21R,23S,25R,27S,29R,32S,34R,36S,38R,40S,42R,44S,46R,47S,49R,51S,54R,56S,58R,60S)-8,13,47-trihydroxy-3,40,46-trimethyl-2,6,11,16,20,24,28,33,37,41,45,50,55,59-tetradecaoxatetradecacyclo[30.29.0.03,29.05,27.07,25.010,23.012,21.015,19.034,60.036,58.038,56.040,54.042,51.044,49]henhexacontan-17-yl]but-2-enal |

InChI |

InChI=1S/C55H80O18/c1-24(23-56)5-6-26-11-32-33(61-26)13-28(58)52-46(65-32)19-41-35(70-52)14-29(59)53-47(66-41)20-43-49(71-53)22-55(4)51(69-43)10-8-31-45(73-55)18-40-37(63-31)15-39-38(64-40)16-42-48(67-39)21-54(3)50(68-42)9-7-30-44(72-54)17-36-34(62-30)12-27(57)25(2)60-36/h5,23,25-53,57-59H,6-22H2,1-4H3/b24-5+/t25-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+/m1/s1 |

InChI Key |

SHYKGRAJWKSPPP-FEPPLQAISA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]2[C@@H](O1)C[C@@H]3[C@@H](O2)CC[C@@H]4[C@@](O3)(C[C@@H]5[C@@H](O4)C[C@@H]6[C@@H](O5)C[C@@H]7[C@@H](O6)C[C@@H]8[C@@H](O7)CC[C@@H]9[C@@](O8)(C[C@@H]1[C@@H](O9)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H]2[C@@H](O1)[C@H](C[C@@H]1[C@@H](O2)C[C@@H](O1)C/C=C(\C)/C=O)O)O)C)C)O |

Canonical SMILES |

CC1C(CC2C(O1)CC3C(O2)CCC4C(O3)(CC5C(O4)CC6C(O5)CC7C(O6)CC8C(O7)CCC9C(O8)(CC1C(O9)CC2C(O1)C(CC1C(O2)CC2C(O1)C(CC1C(O2)CC(O1)CC=C(C)C=O)O)O)C)C)O |

Synonyms |

gymnocin A |

Origin of Product |

United States |

Origin and Natural Production of Gymnocin a

Identification of the Producer Organism: Karenia mikimotoi (formerly Gymnodinium mikimotoi)

The primary organism responsible for the natural production of Gymnocin A is the athecate dinoflagellate Karenia mikimotoi. acs.orgnih.gov This species is a well-known bloom-forming alga found in marine ecosystems globally. nih.gov

The taxonomic classification of Karenia mikimotoi has undergone revisions over time. It was previously classified under the genus Gymnodinium, specifically as Gymnodinium mikimotoi. unimas.myresearchgate.netmyfwc.comnih.gov The reclassification to the genus Karenia occurred as a result of detailed morphological and molecular studies. unimas.myresearchgate.netmyfwc.com

Key features that led to the establishment of the genus Karenia and the reclassification of Gymnodinium mikimotoi include the presence of a straight apical groove, which is morphologically distinct from the counterclockwise, horseshoe-shaped apical groove found in Gymnodinium sensu stricto. researchgate.netmyfwc.com Additionally, the presence of fucoxanthin-derived pigments (19'-hexanoyl-oxyfucoxanthin and/or 19'-butanoyl-oxyfucoxanthin) and the absence of a nuclear capsule or envelope chambers were distinguishing characteristics used in the reclassification. myfwc.com The genus Karenia was formally established in November 2000 by Hansen and Moestrup. myfwc.comnih.gov Other names previously used for what is now recognized as K. mikimotoi in European waters include Gyrodinium cf. aureolum and Gymnodinium aureolum. unimas.myresearchgate.netnih.gov Gymnodinium nagasakiense is also considered a synonym for K. mikimotoi. myfwc.comnih.gov

Karenia mikimotoi can be cultured in laboratory settings for research purposes, including the isolation and study of compounds like this compound. acs.org Axenic cultures of K. mikimotoi are typically maintained in sterile natural seawater enriched with nutrient media, such as modified f/2 medium or L1 medium. nih.govgdut.edu.cnnih.gov

Culture conditions commonly involve specific temperature ranges, light intensity, and light:dark cycles to support optimal growth. For instance, cultures have been maintained at 25°C with a light intensity of approximately 80 μmol photons m⁻² s⁻¹ under a 12 h:12 h light:dark cycle. nih.gov Another study used temperatures of 15 ± 1°C or 20 ± 1°C and a photon flux of ~100 μmol photons m⁻²s⁻¹. nih.gov Salinity of the culture medium, often around 28 PSU or 30 ppt, is also a controlled factor. nih.govmdpi.com

Cell density is monitored using methods such as hemocytometer counting under a light microscope. nih.govmdpi.com Algal cells in the exponential growth phase are often harvested for experiments or extraction of compounds. nih.gov Culturing methods are essential for providing sufficient biomass of K. mikimotoi for the isolation and structural elucidation of its secondary metabolites, including this compound. acs.orgresearchgate.net

Ecological Context of this compound Production

The production of this compound by Karenia mikimotoi is intrinsically linked to the ecological role and behavior of this dinoflagellate in marine environments.

Karenia mikimotoi is widely recognized as a major causative species of harmful algal blooms (HABs), often referred to as "red tides," in coastal waters globally. researchgate.netnih.govunimas.myresearchgate.netnih.govcore.ac.ukusf.edu These blooms involve the rapid proliferation and high biomass accumulation of K. mikimotoi cells. nih.govusf.edu While "red tide" specifically refers to water discoloration, scientists prefer the term HAB because harmful effects can occur even at low cell concentrations without significant water discoloration. nih.gov

K. mikimotoi blooms have been associated with devastating impacts on marine ecosystems, including mass mortality events of fish, shellfish, and other marine fauna. researchgate.netnih.govunimas.mycore.ac.ukmdpi.com The first recorded bloom of K. mikimotoi (initially Gymnodinium mikimotoi) causing mass mortality occurred off the coast of Japan in 1934. unimas.mynih.gov Gymnocins, including this compound, are among the polyether toxins produced by some strains of Karenia mikimotoi that have been implicated as causative agents of fish kills. nih.gov

Karenia mikimotoi plays a significant, albeit often disruptive, role in marine ecosystem dynamics, primarily through its bloom formation and the production of bioactive compounds like this compound. Blooms of K. mikimotoi can lead to substantial increases in phytoplankton carbon content in the water column. core.ac.uk

Beyond toxin production, K. mikimotoi can influence co-existing species through allelopathic effects, releasing exotoxins that are detrimental to the growth of other algae. nih.govresearchgate.net This provides K. mikimotoi with a competitive advantage over other phytoplankton species. nih.gov However, K. mikimotoi has also shown sensitivity to its own toxins, suggesting a potential for autotoxicity, particularly at high cell densities. nih.gov

The high cell densities during K. mikimotoi blooms can also lead to other negative effects on the marine environment, including the generation of anoxic or hypoxic conditions due to the decomposition of large amounts of organic matter. researchgate.netcore.ac.ukmdpi.com These conditions, in addition to the direct effects of toxins, contribute to the mass mortalities observed during blooms. researchgate.netcore.ac.uk

The production of toxins, including gymnocins, by Karenia mikimotoi in natural systems is influenced by a variety of environmental factors. While specific data directly linking environmental factors to this compound production levels in natural blooms is less detailed in the provided snippets, research on Karenia species and toxin production in general offers insights.

Environmental factors such as nutrient availability, temperature, salinity, and light have been shown to influence the growth and toxin content of various toxigenic algae. imrpress.comnih.gov For instance, studies on K. mikimotoi have investigated the effects of salinity on growth and ichthyotoxicity. mdpi.com Seawater acidification and nutrient alteration, particularly the imbalance of nitrogen and phosphorus ratios, are also recognized as dominant environmental factors in coastal environments that can influence the dynamics and succession of marine microalgae like K. mikimotoi. nih.gov Elevated atmospheric CO2 is predicted to add further stress to these ecosystems. nih.gov

Research indicates that there can be considerable differences between algal genus, species, and even strains in their toxin content response to different nutrient conditions. imrpress.com While phosphorus stresses are often associated with toxin production in some species, nitrogen stresses predominantly affect somatic growth and cell size. imrpress.com Light and temperature have also been shown to affect the content of palytoxin-like compounds in Ostreopsis ovata and okadaic acid produced by Prorocentrum belizeanum. nih.gov These findings suggest that a combination of environmental factors likely influences Gymnocin production in K. mikimotoi blooms in natural settings.

Here is a summary of some culturing conditions found in the search results:

| Study | Medium Used | Temperature | Light Intensity | Light:Dark Cycle | Salinity (PSU/ppt) | Notes |

| Biochemical and Physiological Responses... nih.gov | Sterile f/2 medium in filtered seawater | 25°C | ~80 μmol photons m⁻² s⁻¹ | 12 h:12 h | Not specified | Axenic cultures |

| Effects of Salinity on Growth... mdpi.com | Not specified (used for ichthyotoxicity tests) | 19°C | Not specified | Not specified | 30 ppt | Used laboratory cultures at log phase |

| Development of a rapid detection method... nih.gov | L1 medium in autoclaved filtered seawater | 15 ± 1°C or 20 ± 1°C | ~100 μmol photons m⁻²s⁻¹ | 12 h:12 h | 28 PSU | Strains from different natural environments |

| Efficient inactivation of harmful algae... gdut.edu.cn | Modified f/2 seawater medium in seawater | 23 ± 2 °C | 2000 Lux (approx. 30 μmol photons m⁻² s⁻¹) | 12 h/12 h | Natural seawater | Used for culturing algal cells |

| Detection of Karenia mikimotoi by spectral... oup.com | Nutrient-replete medium | Not specified | ~300 μmol photons m⁻² s⁻¹ | Not specified | Not specified | Cultures kept in exponential growth |

Note: Light intensity conversion from Lux to μmol photons m⁻² s⁻¹ is approximate and depends on the light source spectrum.

Structural Elucidation and Stereochemical Assignment of Gymnocin a

Macroscopical Structural Features of Gymnocin A

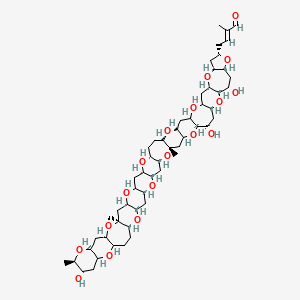

This compound is characterized by a substantial polycyclic ether framework and a distinct side chain. researchgate.netacs.org

Characterization of the Contiguous Polycyclic Ether Framework

The core structure of this compound consists of a linear array of 14 contiguous fused ether rings. researchgate.netacs.orgmdpi.com This extensive ring system is a defining feature of this compound and is among the largest contiguous polyether ring systems known in marine natural products. acs.orgacs.orgresearchgate.netacs.org The framework includes repeating patterns of six- and seven-membered ether rings. acs.org

Advanced Spectroscopic Techniques for Structural Determination

The structural elucidation of this compound relied heavily on advanced spectroscopic methods to determine the connectivity of atoms and the spatial arrangement of the molecule. researchgate.netjst.go.jpacs.org

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

Extensive 2D-NMR analyses, such as COSY, HSQC, and HMBC, were fundamental in establishing the planar structure of this compound. acs.orgacs.orgresearchgate.netcapes.gov.brnih.gov These experiments provide crucial information about the coupling between protons and carbons, allowing researchers to piece together the different segments of the molecule and confirm the connectivity of the ether rings and the side chain. Detailed analysis of coupling constants and NOE correlations from NMR data also provided insights into the relative configuration of the stereocenters within the ring system. nih.govnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS), including CID MS/MS and FAB MS/MS

Mass spectrometry, particularly tandem mass spectrometry techniques like Collision-Induced Dissociation (CID MS/MS) and Fast Atom Bombardment Mass Spectrometry (FAB MS/MS), played a vital role in determining the molecular weight and fragmentation pattern of this compound. researchgate.netjst.go.jpacs.orgresearchgate.netacs.orgcapes.gov.brnih.govresearchgate.netnii.ac.jpcapes.gov.br FAB MS/MS experiments were carried out using matrices such as 2,2'-dithiodiethanol. researchgate.net CID MS/MS involves fragmenting selected ions by collision with an inert gas, providing characteristic fragment ions that help deduce the sequence and connectivity of the molecule. researchgate.netresearchgate.netbu.edunih.govsciex.com These fragmentation data were essential for confirming the proposed structure derived from NMR data and for understanding the linkages within the polycyclic ether chain. researchgate.netacs.org

Elucidation of Absolute Configuration

Determining the absolute configuration of a molecule as complex as this compound, with numerous stereogenic centers, presents a significant challenge. nih.gov The absolute configuration of this compound was assigned through the application of the modified Mosher method at a specific hydroxyl group, such as the C50-OH group. acs.orgnih.govacs.org This method involves derivatization of a hydroxyl group with Mosher's reagent, followed by analysis of the NMR chemical shifts of the resulting diastereomeric esters to determine the stereochemistry of the derivatized center and, by extension, other stereocenters in the molecule. nih.gov While the Mosher method is powerful, applying it to sterically hindered hydroxyl groups in large polyethers can be challenging. nih.govacs.org The successful application of this method was crucial in establishing the complete stereochemistry of this compound. acs.orgnih.govacs.org

Application of Stereochemical Assignment Methodologies (e.g., Modified Mosher Method)

The absolute configuration of this compound was determined by applying the modified Mosher method, specifically at the C50-OH group. nih.gov This method involves derivatizing a hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride and analyzing the differences in the 1H NMR chemical shifts of the resulting diastereomeric esters. The pattern of chemical shift differences (Δδ) for protons near the stereogenic center provides information about its absolute configuration. The modified Mosher method has been a widely used technique for determining the absolute configuration of secondary alcohols in complex natural products. nih.govresearchgate.netnii.ac.jp

Conformational Analysis and Computational Chemistry in Stereochemical Studies

Conformational analysis plays a crucial role in the stereochemical studies of flexible molecules like this compound, which contains multiple rings and rotatable bonds. nih.govtaltech.ee Understanding the preferred conformations helps in interpreting NMR data, such as NOE correlations and coupling constants, which provide spatial information about the molecule. Computational chemistry, including molecular mechanics (MM) calculations and potentially higher-level quantum chemical methods like DFT, is employed to explore the conformational space and determine the relative energies and populations of different conformers. nih.govtaltech.eeresearchgate.net This computational data can then be correlated with experimental NMR data to refine structural and stereochemical assignments. For instance, conformational analysis using force fields like MMFF94s with Monte Carlo conformational searches has been applied in studies of related gymnocins to understand the flexibility of their ring systems and side chains. nih.gov

Comparison with Related Polyether Structures (e.g., Gymnocin B, Brevisulcenal-F)

This compound belongs to a family of polyether toxins produced by Karenia species, which share structural similarities, particularly the presence of contiguous ether rings. researchgate.netmdpi.com Comparisons of the structural features and spectroscopic data of this compound with related polyethers like Gymnocin B and Brevisulcenal-F have been instrumental in its structural elucidation.

This compound is characterized by 14 contiguous saturated ether rings and a 2-methyl-2-butenal side chain. nih.govresearchgate.netacs.org Gymnocin B, also isolated from K. mikimotoi, is a larger polyether with 15 cyclic ethers and the same 2-methyl-2-butenal side chain found in this compound. researchgate.netmdpi.comnih.gov Brevisulcenal-F, isolated from Karenia brevisulcata, is another large polycyclic ether toxin, notable for having a significant number of contiguous ether rings, reportedly 17 in the main section, and also features a 2-methylbut-2-enal terminus. jst.go.jprsc.orgnih.gov

Comparing the NMR data and fragmentation patterns in mass spectrometry between these related compounds helps in identifying common substructures and inferring the presence and arrangement of ether rings and other functional groups in this compound. researchgate.net The knowledge gained from the structural and stereochemical studies of gymnocin B and brevisulcenal-F, including the methodologies applied, often informs the approaches used for elucidating the structure of new gymnocin analogues. nih.gov this compound was the first gymnocin analog discovered from Japanese cultures of K. mikimotoi. researchgate.netmdpi.com It is considered the third-longest fused ring system among known polycyclic ethers, after brevisulcenal-F and gymnocin B. jst.go.jpacs.org

Data from structural comparisons can be summarized in tables to highlight the differences in ring systems and side chains among these related polyethers.

| Compound | Source | Number of Ether Rings | Terminal Side Chain | Notes |

|---|---|---|---|---|

| This compound | K. mikimotoi | 14 | 2-methyl-2-butenal | First isolated gymnocin analog. researchgate.netmdpi.com |

| Gymnocin B | K. mikimotoi | 15 | 2-methyl-2-butenal | Second largest contiguous MLP. nih.govchemistryviews.org |

| Brevisulcenal-F | K. brevisulcata | 17 (in main section) | 2-methylbut-2-enal | Longest fused ring system reported. jst.go.jpnih.gov |

This comparative analysis aids in the systematic understanding of the structural diversity within the gymnocin family and related polyether toxins.

Biosynthesis of Gymnocin a

Proposed Polyketide Biosynthetic Pathway

The biosynthesis of the carbon backbone of Gymnocin A is proposed to follow a polyketide pathway, a mechanism analogous to fatty acid biosynthesis where the carbon chain is assembled through the sequential condensation of small carboxylic acid units. nih.gov The complex architecture of this compound suggests the involvement of a Type I polyketide synthase (PKS), a large, multifunctional enzyme complex organized into modules. nih.govmdpi.com

The genetic basis for polyketide synthesis in Karenia species is beginning to be unraveled. Transcriptome analysis of Karenia mikimotoi has identified numerous contigs that encode for polyketide synthase (PKS) sequences, suggesting a significant portion of its genome is dedicated to the production of polyketide metabolites. plos.org Specifically, at least eight distinct PKS genes have been identified in K. mikimotoi, which show remarkable similarity to those found in the brevetoxin-producing dinoflagellate, Karenia brevis. plos.org

Phylogenetic analyses have confirmed that these PKS genes are orthologs, indicating a shared evolutionary origin for the biosynthetic machinery of polyether toxins within the Karenia genus. plos.org The table below summarizes the identified PKS genes in K. mikimotoi and their known domains, highlighting the modular nature of these enzymatic systems. The presence of ketosynthase (KS) domains is particularly noteworthy, as they are the most conserved domains within PKS genes and are crucial for the carbon-carbon bond-forming reactions during polyketide chain elongation. plos.orgnih.gov

| K. mikimotoi PKS Gene | Identified Domains | Ortholog in K. brevis | Phylogenetic Clade |

|---|---|---|---|

| Km_PKS_1 | KS | Yes | A |

| Km_PKS_2 | KS | Yes | A |

| Km_PKS_3 | KS | Yes | B |

| Km_PKS_4 | KS | Yes | B |

| Km_PKS_5 | KS | Yes | B |

| Km_PKS_6 | KS | Yes | A |

| Km_PKS_7 | KS | Yes | B |

| Km_PKS_8 | KS | Yes | A |

Data derived from phylogenetic analysis of PKS genes in Karenia mikimotoi. plos.org

It is hypothesized that these PKS genes are directly involved in the synthesis of the polyketide precursors to gymnocins and other toxins produced by Karenia species. researchgate.net

The elongation of the carbon chain in polyketide biosynthesis is a cyclic process catalyzed by the domains within each PKS module. The fundamental reaction is a Claisen condensation, where a ketosynthase (KS) domain catalyzes the addition of a two-carbon unit from malonyl-CoA or a substituted derivative to the growing polyketide chain. researchgate.net

The stereochemistry of the growing chain is controlled by other domains within the PKS module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. For instance, KR domains are responsible for the reduction of the β-keto group formed after the condensation reaction, and their activity or lack thereof, as well as their stereospecificity, dictates the configuration of the resulting hydroxyl group. nih.govnih.gov In the biosynthesis of some polyethers, redox-inactive ketoreductase (KR0) domains are involved in the epimerization of methyl groups on the polyketide chain, which is crucial for the final stereochemistry of the molecule. nih.govnih.gov

While the specific sequence and function of each domain in the PKS responsible for this compound have not been fully elucidated, it is hypothesized that a series of these modular enzymes work in a coordinated fashion to assemble the long polyketide chain that will ultimately form the backbone of this compound.

Cyclization Mechanisms

Following the assembly of the linear polyketide chain, a remarkable series of cyclization reactions must occur to generate the 14 contiguous ether rings of this compound. researchgate.net

The leading hypothesis for the formation of the ladder-like polyether structures of this compound and related toxins is the epoxide-opening cascade model. nih.gov This hypothesis posits that the linear polyketide precursor is first converted into a polyepoxide intermediate through a series of epoxidation reactions. mdpi.com Subsequently, a cascade of intramolecular epoxide-opening reactions is initiated, where the hydroxyl group of one forming ring attacks the adjacent epoxide, leading to the formation of the next ring in the sequence. nih.govmit.edu

This cascade is thought to proceed in a highly stereospecific manner, resulting in the characteristic trans-fused polyether rings. nih.gov For the formation of the six- and seven-membered rings commonly found in polyethers like this compound, this cascade would require a series of endo-selective epoxide openings. nih.gov

The epoxide-opening cascade is not a spontaneous process but is believed to be under strict enzymatic control. nih.gov Epoxide hydrolase enzymes are thought to catalyze the regioselective and stereoselective opening of the epoxide rings, ensuring the correct formation of the polyether ladder. nih.gov These enzymes would guide the nucleophilic attack of the hydroxyl groups on the correct carbon of the epoxide, overcoming the inherent preference for the formation of smaller rings (exo-cyclization) in favor of the larger rings seen in this compound (endo-cyclization). nih.gov While the specific enzymes responsible for the cyclization of the this compound precursor have not yet been identified, the presence of homologous enzymes in other polyether biosynthetic pathways strongly suggests their involvement. nih.gov

The genus Karenia is known for producing a diverse array of polyether toxins, each with a unique structure. mdpi.com For instance, Karenia brevis produces brevetoxins, while Karenia mikimotoi produces gymnocins. mdpi.comwhoi.edu This chemodiversity suggests a divergence in their biosynthetic pathways.

This divergence likely arises from variations in the PKS gene clusters of the different Karenia species. plos.org Although orthologous PKS genes are shared between K. mikimotoi and K. brevis, the specific number, arrangement, and domain organization of these genes are likely different, leading to the production of distinct polyketide backbones. plos.org Furthermore, variations in the downstream tailoring enzymes, such as the epoxidases and epoxide hydrolases responsible for cyclization, would also contribute to the structural differences observed in the final toxin products. The presence of different suites of toxins in various Karenia species highlights the evolutionary plasticity of these biosynthetic pathways. mdpi.comresearchgate.net

Chemical Synthesis of Gymnocin a and Its Analogues

Challenges in the Total Synthesis of Complex Polycyclic Ethers

The synthesis of complex polycyclic ethers like Gymnocin A is fraught with numerous challenges that test the limits of current synthetic methodologies. These molecules are characterized by their large size and high density of stereocenters, often embedded within a rigid and sterically congested polycyclic framework.

One of the most formidable challenges in the synthesis of this compound is the precise control of stereochemistry at numerous chiral centers. The specific three-dimensional arrangement of atoms is crucial for the molecule's biological activity. Achieving the correct relative and absolute stereochemistry across the many fused ether rings requires the use of highly stereoselective reactions. For instance, in the synthesis of the ABCD ring fragment of this compound, the installation of the hydroxyl group at the C10 position was achieved through a selenium-mediated reduction of an α,β-epoxy ketone, a reaction chosen for its ability to control the resulting stereochemistry. Furthermore, the construction of the tetrahydrofuran (B95107) ring A involved a radical cyclization of a β-alkoxyacrylate, which also needed to proceed with a high degree of stereocontrol to establish the correct ring fusion stereochemistry.

Regioselectivity, the ability to control where a chemical reaction occurs on a molecule with multiple reactive sites, is another critical challenge. In the synthesis of polycyclic ethers, many intermediates have multiple similar functional groups or positions where a reaction could occur. For example, during the formation of the ether rings, cyclization reactions must be directed to form the correct ring size and at the correct position. This is often achieved by carefully choosing reagents and reaction conditions that favor one reaction pathway over others.

Given the complexity of this compound, a linear synthetic approach, where the molecule is built step-by-step from one end to the other, would be exceptionally long and inefficient. Consequently, convergent strategies, where different fragments of the molecule are synthesized independently and then joined together, are employed. However, the efficiency of these fragment assembly steps is a major hurdle. The coupling of large, sterically hindered fragments can be difficult and result in low yields.

To overcome this, powerful and reliable coupling reactions are essential. In the total synthesis of this compound, two key methods have been utilized: the B-alkyl Suzuki-Miyaura cross-coupling and an oxiranyl anion strategy. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has proven effective for forming carbon-carbon bonds between complex fragments. For example, the crucial coupling of the ABCD and FGHIJKLMN fragments was achieved using this method, furnishing the desired product in an excellent 81% yield. The oxiranyl anion strategy has also been instrumental, particularly in the construction and coupling of the FGH and KLMN fragments.

Convergent Total Synthesis Strategies

The success of a convergent synthesis hinges on the efficient construction of the individual fragments and the reliability of the methods used to connect them. The synthesis of this compound has showcased innovative solutions to these challenges.

The synthesis of the ABCD ring fragment is a complex undertaking in its own right. One reported synthesis began with a pre-existing tricyclic ether. This starting material was then elaborated through a series of reactions to form an α,β-epoxy ketone. A key stereocontrolling step was the selenium-mediated reduction of this ketone to install the C10 hydroxyl group with the correct stereochemistry. The formation of the tetrahydrofuran A ring was accomplished through a radical cyclization of a β-alkoxyacrylate to yield an ester, which was then further manipulated over an eight-step sequence to complete the synthesis of the ABCD fragment. The final coupling of the ABC fragment with the larger FGHIJKLMN fragment was a critical step, achieved in high yield using the Suzuki-Miyaura cross-coupling reaction. In a different synthetic approach, the coupling of the ABC triflate with an epoxy sulfone derived from the FGHIJKLMN fragment proceeded smoothly to give the coupled product in excellent yield, demonstrating the utility of the oxiranyl anion strategy in connecting large fragments.

Key Methodologies Employed in Total Synthesis

The successful syntheses of this compound have been distinguished by the strategic application of powerful carbon-carbon and carbon-oxygen bond-forming reactions. These methods were crucial for both the construction of the individual polycyclic ether fragments and for their convergent assembly into the final tetradecacyclic structure.

The B-alkyl Suzuki-Miyaura cross-coupling reaction was a cornerstone of the first total synthesis of this compound. nih.gov This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds. In the context of the this compound synthesis, it was used iteratively to connect large and complex fragments. nih.gov

A key application was the coupling of an alkylborane, generated from an exocyclic enol ether of one fragment, with a cyclic ketene (B1206846) acetal (B89532) triflate of another. acs.org This methodology was employed for the crucial union of the GHI and KLMN fragments to build the GHIJKLMN segment. nih.gov The most challenging and pivotal use of this reaction was in the late-stage coupling of the entire ABCD ring fragment with the FGHIJKLMN ring fragment, a step that successfully united the two major halves of the molecule and paved the way for the final ring closures. acs.org

Table 2: Key Suzuki-Miyaura Couplings in this compound Synthesis

| Coupling Partners | Resulting Fragment | Strategic Importance |

| GHI fragment + KLMN fragment | GHIJKLMN fragment | Assembly of the nine-ring eastern hemisphere from two smaller, common precursors. nih.gov |

| ABCD fragment + FGHIJKLMN fragment | ABC...N fragment (linear) | Convergent assembly of the main tetradecacyclic backbone. acs.org |

A second, distinct total synthesis of this compound was achieved using a convergent strategy centered on the iterative use of oxiranyl anions. acs.orgnih.gov This methodology leverages the high reactivity of anions generated from epoxy sulfones to couple with electrophilic partners, such as triflates. acs.org This approach was instrumental in both building and connecting the ABC, FGH, and KLMN fragments. nih.gov

The synthesis featured five iterative oxiranyl anion couplings. acs.org For instance, the FGH fragment was constructed by coupling an F-ring triflate with an epoxy sulfone. acs.org The power of this strategy was particularly highlighted in the final fragment coupling step, where the oxiranyl anion generated from a large, nonacyclic epoxy sulfone (derived from the FGH-KLMN coupled product) reacted smoothly with the ABC-ring triflate in excellent yield, demonstrating the high reactivity and utility of this method even with sterically demanding, complex substrates at very low temperatures. acs.org

The formation of the characteristic transfused polyether rings of this compound was accomplished through iterative cyclization strategies. Within the oxiranyl anion-based synthesis, cycloetherification and reductive etherification were key recurring methods. acs.orgnih.gov

After the initial coupling of an oxiranyl anion with a triflate, the resulting intermediate is perfectly poised for subsequent cyclization to form a new ether ring. Base-mediated cycloetherification was a common tactic to forge these cyclic systems. acs.org Reductive etherification was also a critical tool, particularly in the final steps of constructing the KLMN fragment, where it was used to form the M-ring ether bond and complete the tetracyclic structure. nih.govacs.org This iterative application of etherification reactions allowed for the systematic and controlled construction of the ladder-like polyether core. acs.org

The biosynthesis of marine ladder polyethers like this compound is hypothesized to proceed through a dramatic epoxide-opening cascade of a polyepoxide precursor. While a direct, biomimetic cascade involving multiple simultaneous ring-closures has been a long-standing goal in polyether synthesis, the completed total syntheses of this compound have instead employed a more controlled, stepwise emulation of this process. mit.edunih.gov

The oxiranyl anion strategy can be viewed as a synthetic equivalent of a single step in this proposed cascade. acs.org Each coupling and subsequent cycloetherification event constructs one or two rings at a time in a controlled manner, mirroring the ring-closing events of the proposed biosynthesis but with greater synthetic control. This stepwise approach avoids the significant challenges of controlling the stereochemistry and regioselectivity of a true polyepoxide cascade. Therefore, rather than a single, multi-ring-forming cascade, the synthesis of this compound demonstrates a highly effective, iterative, and controlled emulation of the proposed biosynthetic pathway, using epoxide-derived building blocks to assemble the complex structure ring by ring. acs.orgnih.gov

Synthetic Routes to this compound Analogues and Derivatives

The total synthesis of this compound has paved the way for the preparation of various structural analogues. nih.govacs.org The synthesis of these derivatives is essential for elucidating the structure-activity relationships (SAR) of this compound, identifying the key pharmacophoric elements, and potentially developing new therapeutic agents with improved properties. elsevierpure.com

Design Principles for Structural Modification

Based on these findings, the design principles for structural modification focus on several key areas:

Modification of the Side Chain: Analogues with modified side chains are synthesized to probe the importance of the unsaturated aldehyde. This includes the synthesis of derivatives where the aldehyde is reduced to an alcohol, oxidized to a carboxylic acid, or replaced with other functional groups.

Truncation or Extension of the Polyether Core: To investigate the influence of molecular length, analogues with a reduced or extended number of polycyclic ether rings are designed. This helps to determine the minimum structural requirements for biological activity.

Modification of Specific Ring Systems: The targeted modification of individual ether rings within the polycyclic core allows for the investigation of the role of specific structural motifs. This can include changes in ring size, stereochemistry, or the introduction of substituents.

Simplification of the Molecular Architecture: The synthesis of simplified analogues, which retain key structural features but are more synthetically accessible, is a common strategy. This can facilitate the rapid exploration of the SAR and the identification of lead compounds.

Divergent and Convergent Approaches to Analogues

The synthesis of a library of this compound analogues can be approached through both divergent and convergent strategies.

Convergent Approaches: The total synthesis of this compound itself is a highly convergent process, involving the assembly of several complex fragments in the later stages of the synthesis. acs.orgnih.govacs.org This convergent strategy is inherently well-suited for the preparation of analogues. By synthesizing modified versions of the individual fragments (e.g., the ABCD, FGH, and KLMN ring fragments), a variety of analogues can be assembled from a common set of synthetic intermediates. acs.orgnih.gov This approach is efficient as it allows for the introduction of structural diversity at a late stage, minimizing the need to repeat the entire synthetic sequence for each new analogue. For example, a modified side chain can be introduced by altering the final fragment to be coupled, or a truncated analogue can be synthesized by omitting one of the key fragment coupling steps. nih.govacs.org

The choice between a convergent and divergent approach depends on the specific goals of the analogue synthesis program. A convergent strategy is often more efficient for creating diversity in the core structure, while a divergent approach can be advantageous for the rapid synthesis of a library of analogues with modifications at a specific position, such as the side chain.

Structure Activity Relationship Sar Studies of Gymnocin a

Methodological Frameworks for SAR Analysis

The exploration of Gymnocin A's SAR has been largely underpinned by a combination of sophisticated synthetic chemistry and rigorous biological evaluation.

Design and Synthesis of Chemically Modified Analogues

The cornerstone of this compound's SAR studies is the total synthesis of the natural product and its structural analogues. The highly convergent total synthesis of this compound has been a significant achievement, enabling the preparation of various modified versions of the molecule. This synthetic accessibility allows for the systematic alteration of different structural components, such as the side chain and the polyether backbone, to assess their contribution to cytotoxicity.

A key strategy in generating analogues for SAR studies is the convergent synthesis approach, which involves the synthesis of large fragments of the molecule that are then coupled together in the final stages. This modularity is particularly well-suited for creating a diverse library of analogues by allowing for modifications to be incorporated into the individual fragments before their assembly into the final structure. For instance, the synthesis of the ABCD and FGHIJKLMN ring fragments has been a critical step in the total synthesis of this compound, providing opportunities to introduce structural changes in these specific regions of the polyether ladder. nih.govnih.gov

Approaches to Correlate Structural Motifs with Functional Modulations

The primary approach to correlating the structural features of this compound analogues with their biological activity involves the systematic evaluation of their cytotoxicity against various cell lines. By comparing the biological data of the modified analogues to that of the parent compound, researchers can deduce the functional importance of the altered structural motifs. This is often a qualitative or semi-quantitative process where significant changes in activity are attributed to the specific chemical modifications made. While specific quantitative structure-activity relationship (QSAR) models for this compound have not been extensively reported in the available literature, the principles of QSAR, which seek to establish a mathematical relationship between chemical structure and biological activity, form the conceptual basis for these correlational studies.

Key Structural Elements Influencing Biological Interactions

Through the synthesis and biological evaluation of a range of analogues, several key structural elements of this compound have been identified as being crucial for its cytotoxic activity. These include the polyether backbone and the appended side chain.

Importance of Stereochemical Configuration in Biological Interactions

Computational and Chemoinformatic Approaches in SAR

While experimental synthesis and biological testing remain the primary methods for SAR studies of this compound, computational and chemoinformatic approaches offer powerful tools to complement and guide these efforts. Techniques such as molecular modeling, 3D-QSAR, and pharmacophore modeling can provide valuable insights into the structural requirements for activity, even in the absence of a known biological target.

Currently, there is a limited amount of published research specifically applying these computational methods to this compound. However, the complex structure of this compound and the growing body of SAR data from synthetic analogues make it a prime candidate for such in silico studies. Molecular modeling could be used to explore the conformational landscape of this compound and its analogues, helping to rationalize the observed activity differences. ethz.chmdpi.com 3D-QSAR studies could be employed to build predictive models that correlate the three-dimensional properties of the molecules with their cytotoxicity. Pharmacophore modeling could help to identify the essential three-dimensional arrangement of chemical features required for biological activity, which could then be used to design novel, potentially more potent or selective, compounds. The application of these computational tools holds significant promise for accelerating future SAR studies on this compound and other complex marine polyethers.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools used to correlate the chemical structure of a compound with its biological activity. researchgate.netgrafiati.com These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities, thereby streamlining the design of more potent and selective molecules. nih.gov For marine polyether toxins like this compound, QSAR studies can provide valuable insights into the specific structural features that govern their cytotoxic effects. nih.govdntb.gov.ua

While comprehensive QSAR studies specifically focused on this compound are not extensively detailed in publicly available literature, the general principles of QSAR can be applied to understand its activity. Such studies on polyether toxins often show strong correlations between their structural properties and various biological activities, including antibacterial, antifungal, and antitumor effects. nih.govdntb.gov.ua

A hypothetical QSAR study on this compound and its analogs would involve the generation of a dataset of compounds with varying structural modifications and their corresponding experimentally determined cytotoxic activities. Key structural descriptors that would be quantified and correlated with activity include:

Topological Descriptors: Molecular size, shape, and branching.

Electronic Descriptors: Distribution of charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic Descriptors: Log P values, which indicate the lipophilicity of the molecule.

The development of a robust QSAR model for this compound would enable the virtual screening of novel analogs and the prediction of their cytotoxic potential before undertaking their chemical synthesis, thus accelerating the process of identifying more potent compounds.

Table 1: Key Structural Features of this compound for QSAR Analysis

| Structural Feature | Description | Potential Impact on Cytotoxicity |

| α,β-Unsaturated Aldehyde | A reactive functional group in the side chain. | Essential for covalent interactions with biological targets, significantly contributing to cytotoxicity. |

| Polyether Backbone | A long, contiguous chain of 14 ether rings. | Determines the overall size, shape, and lipophilicity of the molecule, influencing its transport and interaction with cellular membranes and targets. |

| Molecular Length | The overall length of the molecule. | Critical for spanning specific biological targets or membranes; variations can modulate activity. |

| Stereochemistry | The three-dimensional arrangement of atoms. | Influences the binding affinity and selectivity for specific biological receptors or enzymes. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov These methods are invaluable for elucidating the mechanism of action of bioactive compounds by identifying their potential molecular targets and characterizing the key interactions at the atomic level.

Specific molecular docking studies for this compound have not been extensively reported in the reviewed literature. However, the complex and rigid three-dimensional structure of this compound makes it an ideal candidate for such in silico analyses. nih.govnih.gov Molecular modeling has been used for related marine toxins to understand their structure and interaction with biological targets. mdpi.com For instance, docking simulations have been employed to study the binding of other marine dinoflagellate toxins to their target proteins, such as voltage-gated sodium channels. nih.gov

A molecular docking study of this compound would first require the identification of a putative biological target. Given its cytotoxic nature, potential targets could include proteins involved in cell proliferation, apoptosis, or cell signaling pathways. Once a target protein with a known three-dimensional structure is selected, computational docking algorithms can be used to predict the binding mode and affinity of this compound within the protein's active or allosteric sites.

The results of such a study would provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the reactive aldehyde group, that stabilize the this compound-protein complex. This information would be critical for:

Validating experimental SAR data: For example, docking studies could demonstrate why the α,β-unsaturated aldehyde and the specific molecular length are essential for high-affinity binding.

Guiding the design of new analogs: By understanding the binding mode, modifications can be rationally designed to enhance binding affinity and, consequently, biological activity.

Elucidating the mechanism of action: Identifying the molecular target and the nature of the interaction can provide significant clues about how this compound exerts its cytotoxic effects.

While awaiting specific studies on this compound, the general applicability of these computational methods holds great promise for advancing our understanding of this potent marine natural product.

Table 2: Potential Molecular Docking Parameters for this compound

| Parameter | Description | Significance in Docking Studies |

| Binding Energy | The calculated free energy of binding between this compound and its target protein. | A lower binding energy indicates a more stable complex and potentially higher biological activity. |

| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms (e.g., oxygen, nitrogen). | Crucial for the specificity and stability of the ligand-protein interaction. |

| Hydrophobic Interactions | Interactions between nonpolar regions of this compound and the target protein. | A major driving force for the binding of lipophilic molecules like this compound. |

| Covalent Interactions | Potential for the α,β-unsaturated aldehyde to form a covalent bond with nucleophilic residues (e.g., cysteine, lysine) on the target protein. | Would result in irreversible inhibition and high potency. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to validate the docking protocol by comparing the docked pose to a known binding mode. |

Future Research Directions and Unanswered Questions

Advancements in Synthetic Methodologies for Enhanced Accessibility

The sheer complexity of Gymnocin A, with its 14 contiguous ether rings, makes its chemical synthesis a formidable task. jst.go.jpmdpi.com While landmark total syntheses have been achieved, these routes are often lengthy and low-yielding, limiting the availability of the compound for in-depth biological studies. Future efforts will undoubtedly concentrate on developing more practical and efficient synthetic strategies.

The initial total syntheses of this compound have successfully utilized convergent strategies, assembling the molecule from large, pre-constructed fragments. nih.govacs.org One prominent approach involved the use of a B-alkyl Suzuki-Miyaura cross-coupling to connect key polyether subunits. jst.go.jpnih.gov Another powerful strategy employed an oxiranyl anion coupling methodology to assemble the complex polycyclic framework. jst.go.jpacs.orgnih.gov

| Strategy | Key Reaction | Description | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling-Based Methodology | B-alkyl Suzuki-Miyaura cross-coupling | A convergent approach involving the coupling of an ABCD-ring fragment with an FGHIJKLMN-ring fragment. | jst.go.jpnih.gov |

| Oxiranyl Anion Strategy | Iterative oxiranyl anion couplings | A convergent synthesis featuring the union of ABC, FGH, and KLMN fragments through cycloetherification and reductive etherification. | jst.go.jpacs.orgnih.gov |

Nature is hypothesized to construct the polyether ladders of molecules like this compound through a remarkable epoxide-opening cascade reaction, where a polyepoxide precursor zips up into the fused ring system in a highly controlled manner. researchgate.netmdpi.comsemanticscholar.org Mimicking this biosynthetic hypothesis in the lab represents a major frontier in synthetic chemistry. The development of biomimetic, water-promoted epoxide-opening cascades has been explored for the synthesis of polyether fragments, including the HIJK ring system of this compound. nih.govresearchgate.net

Future research in this area will aim to expand the scope and control of these cascade reactions. Key challenges include designing and synthesizing complex polyepoxide precursors and controlling the regioselectivity and stereoselectivity of each ring-closing event to favor the desired 6-endo cyclization. researchgate.netmdpi.com Successfully harnessing such a cascade would dramatically shorten the synthesis of this compound and other related polyethers, representing a paradigm shift in their production. Investigating novel templates and catalysts to initiate and guide the cascade process will be a central theme of this research. nih.govresearchgate.net

Deeper Understanding of this compound Biosynthesis

The biosynthetic pathway of this compound in the dinoflagellate Karenia mikimotoi is largely unknown. plos.org Elucidating this pathway is not only of fundamental scientific interest but could also open doors to biotechnological production methods, circumventing the challenges of chemical synthesis.

Like many large marine polyethers, this compound is believed to be a polyketide. plos.org Its carbon backbone is likely assembled by massive, multi-domain enzymes known as polyketide synthases (PKSs). Transcriptome analysis of K. mikimotoi has revealed numerous PKS-related genes, which are prime candidates for involvement in this compound biosynthesis. plos.org

A critical future direction is the functional characterization of these candidate PKS genes. This will involve heterologous expression of the genes, purification of the corresponding enzymes, and in vitro assays to determine their specific roles in constructing the polyketide chain. Following the assembly of the backbone, a suite of tailoring enzymes, such as epoxidases and cyclases, are required to form the characteristic polyether structure. Identifying the genes encoding these enzymes and understanding how they work in concert represents a significant but crucial challenge. The proposed epoxide-opening cascade, if it is indeed the natural pathway, would require a highly specific cyclase to control the complex cyclization. nih.gov

The currently accepted biosynthetic hypothesis involves the formation of a linear polyene precursor, which is then selectively epoxidized to form a polyepoxide. This polyepoxide is the substrate for the key cascade cyclization reaction that forms the fused polyether core. researchgate.net However, none of these proposed intermediates have been isolated from K. mikimotoi.

A major goal for future research is the detection, isolation, and structural characterization of these biosynthetic intermediates. This could be achieved through techniques such as isotopic labeling studies, where labeled precursors are fed to K. mikimotoi cultures, and their incorporation into downstream products is tracked. Additionally, the targeted knockout or inhibition of specific enzymes in the pathway could lead to the accumulation of the substrate for that enzyme, allowing for its isolation. nih.gov Identifying these intermediates would provide direct evidence for the proposed pathway and offer invaluable insights into the mechanism of this remarkable biological transformation.

Comprehensive Elucidation of Structure-Activity Relationships

Understanding which parts of the this compound molecule are essential for its cytotoxic activity is crucial for developing potential therapeutic leads and for understanding its ecological role. The convergent nature of the total syntheses achieved so far makes them well-suited for generating structural analogues for structure-activity relationship (SAR) studies. nih.govacs.org

Future research should focus on a more systematic and comprehensive exploration of the SAR. This would involve the synthesis and biological evaluation of a diverse library of analogues. Key questions to be addressed include:

Is the entire 14-ring polyether backbone necessary for activity, or could a smaller fragment retain potency?

What is the role of specific stereocenters and the conformation of the polyether rings?

How does modification of the side chain beyond the unsaturated aldehyde affect activity?

By systematically altering different regions of the molecule—the side chain, the terminal rings, and the central core—researchers can map the pharmacophore responsible for its biological effects. This knowledge is indispensable for simplifying the molecular structure while retaining or even enhancing its desired activity.

| Molecular Feature | Importance for Cytotoxicity | Reference |

|---|---|---|

| α,β-Unsaturated Aldehyde Side Chain | Considered essential for exhibiting cytotoxicity. | elsevierpure.com |

| Molecular Length/Entire Polyether Core | Appears to be necessary for activity. | elsevierpure.com |

| Gymnocin-A Carboxylic Acid | Shows moderate cytotoxicity against P388 cells. | clockss.org |

| Gymnocin-A2 | Shows moderate cytotoxicity against P388 cells. | clockss.org |

High-Throughput Synthesis and Screening of Derivatives

The total synthesis of this compound has been a landmark achievement in organic chemistry, providing a foundation for the creation of structural analogs. nih.govnih.govnih.gov The convergent nature of established synthetic strategies is particularly well-suited for producing a variety of derivatives to explore structure-activity relationships (SAR). nih.gov Future research should focus on adapting these synthetic routes to high-throughput platforms. By systematically modifying specific functional groups or altering the polycyclic ether backbone, libraries of this compound derivatives can be generated.

Screening these libraries against diverse biological targets could uncover novel therapeutic leads. The potential for polyether compounds to act as regulators of lipid metabolism or inhibitors of DNA synthesis suggests that this compound derivatives may hold promise in areas such as oncology. researchgate.net High-throughput screening would accelerate the identification of analogs with enhanced cytotoxicity against cancer cell lines or other specific bioactivities, while potentially reducing toxicity to non-target cells.

Advanced Computational Prediction of Biological Interactions

Complementing synthetic efforts, advanced computational modeling offers a powerful, non-experimental approach to understanding this compound's mechanism of action. nih.govnih.gov Molecular docking simulations can be employed to predict how this compound and its derivatives interact with specific protein targets. This approach has been successfully used to model the interaction of other marine toxins with their biological receptors, such as the docking of microcystins and okadaic acid to protein phosphatase-1. nih.gov

By creating detailed 3D models of this compound, researchers can perform virtual screenings against databases of protein structures to identify potential binding partners. This can help elucidate the molecular basis for its cytotoxicity and guide the design of derivatives with improved target specificity. researchgate.net Such predictive studies can prioritize the synthesis of the most promising analogs, saving significant time and resources in the drug discovery process. nih.gov

Ecological Significance and Environmental Fate Studies

The role of this compound within its marine ecosystem is a critical area of inquiry. Understanding its production, dissemination, and impact on marine life is essential for comprehending the broader ecological consequences of the Karenia blooms that produce it.

Pathways of this compound Dissemination in Marine Environments

This compound is produced by the dinoflagellate Karenia mikimotoi (formerly Gymnodinium mikimotoi). nih.gov The primary vector for its dissemination is through harmful algal blooms (HABs), commonly known as "red tides." nih.govwikipedia.org These blooms can form dense, extensive patches in coastal waters, persisting for weeks to months. nih.govwikipedia.org The toxin is contained within the dinoflagellate cells and is released into the water column upon cell lysis or death. whoi.edu

The fate and transport of this compound in the marine environment are governed by a combination of biological and physical factors. Ocean currents, wind patterns, and water stratification influence the geographic spread of a K. mikimotoi bloom, thereby determining the area affected by the toxin. nih.gov Future research should focus on developing models that can predict the transport of this compound during bloom events to better anticipate and manage their ecological impacts. The decay of the massive biomass associated with these blooms can also lead to anoxic (low oxygen) conditions, further contributing to marine fauna mortality. wikipedia.orgwhoi.edu

Interactions with Marine Biota at a Molecular Level

Blooms of K. mikimotoi are associated with mass mortalities of a wide range of marine organisms, including fish, shellfish, and other invertebrates. nih.govwhoi.edu While this compound is known to be a potent cytotoxin, its precise mechanism of action in these events is not fully understood. researchgate.netscite.ai Evidence suggests that direct contact with the algal cells is a key factor in fish kills. It is hypothesized that K. mikimotoi cells clog the fish gills, facilitating a high-concentration, direct delivery of this compound to the gill tissue. researchgate.netwikipedia.org

At the molecular level, the structural similarity of this compound to brevetoxins suggests it may have similar targets. researchgate.net One proposed mechanism is the inhibition of thioredoxin reductase, which would disrupt the cellular oxidative balance and lead to oxidative stress in affected organisms. researchgate.net Studies on marine medaka exposed to K. mikimotoi have revealed significant gill damage, oxidative damage, and impairment of osmotic regulation, supporting the hypothesis of toxin-induced physiological distress. nih.gov Further investigation is needed to identify the specific molecular receptors for this compound and to fully characterize the downstream cellular pathways that lead to toxicity in different marine species.

Comparative Studies with Other Polycyclic Ethers

This compound belongs to the family of ladder-shaped polycyclic ether marine toxins. Comparing its structure with other members of this class, such as the well-studied brevetoxins, can provide insights into the structural features that govern their unique biological activities.

Exploring Common and Unique Structural Features

This compound shares a common structural motif with other polycyclic ethers: a long, rigid, ladder-like skeleton formed by a series of fused ether rings. researchgate.netnih.gov This fundamental architecture is a hallmark of toxins produced by Karenia species. However, significant structural diversity exists within this class of compounds.

This compound is distinguished by its large size, consisting of 14 contiguous ether rings. researchgate.net In comparison, the brevetoxins, produced by Karenia brevis, are composed of 10 or 11 rings and are categorized into two different backbone types (A and B). nih.govwikipedia.org The arrangement and size of the individual rings, as well as the nature and position of side-chain functionalities, differ between these toxins. For instance, this compound possesses a characteristic 2-methyl-2-butenal side chain, which is crucial for its bioactivity. researchgate.net These structural variations are responsible for the different potencies and mechanisms of action observed among polycyclic ether toxins.

| Feature | This compound | Brevetoxin (B15176840) A | Brevetoxin B |

|---|---|---|---|

| Producing Organism | Karenia mikimotoi | Karenia brevis | Karenia brevis |

| Number of Fused Rings | 14 | 10 | 11 |

| Core Skeleton | Single type | Type A backbone | Type B backbone |

| Key Side Chain | 2-methyl-2-butenal | Varies (e.g., -CH2C(=CH2)CHO in PbTx-1) | Varies (e.g., -CH2C(=CH2)CHO in PbTx-2) |

Comparative Biological Mechanisms at a Cellular Level (non-toxicological endpoints)

The large, ladder-frame structure of this compound places it within the broader family of marine polyether toxins, which includes well-studied compounds like brevetoxins and ciguatoxins acs.orgresearchgate.net. While these structural similarities provide a logical starting point for investigating its biological activity, the precise cellular mechanisms of this compound, particularly for non-toxicological endpoints, remain largely undefined and represent a significant knowledge gap. Future research should prioritize a comparative approach to elucidate its unique and shared cellular pathways.

A primary avenue for investigation is the potential for this compound to modulate cellular redox homeostasis, a mechanism suggested by its structural analogy to certain brevetoxins researchgate.netnih.gov. Brevetoxins, such as PbTx-2, which possess an α,β-unsaturated aldehyde group, have been shown to inhibit the thioredoxin reductase (TrxR) enzyme nih.gov. The thioredoxin system is a major antioxidant pathway responsible for maintaining the redox state of a cell researchgate.netnih.gov. Given that this compound also contains a reactive 2-methyl-2-butenal side-chain, a critical unanswered question is whether it shares this ability to interfere with the thioredoxin system, thereby disrupting cellular redox signaling and control researchgate.net. Comparative studies using this compound and various brevetoxin analogues (with and without the aldehyde moiety) would be invaluable in dissecting the structure-activity relationship of this effect.

In contrast, the primary mechanism associated with many brevetoxins and ciguatoxins is the activation of voltage-gated sodium channels (VGSCs) acs.orgresearchgate.netnih.gov. This interaction leads to an influx of sodium ions, persistent membrane depolarization, and a cascade of downstream cellular events nih.gov. While this compound's effect on VGSCs has not been thoroughly characterized, it is considered weakly toxic compared to potent VGSC activators like Brevetoxin-B researchgate.netifremer.fr. This suggests that its primary biological activities at sub-lethal concentrations may diverge from those of its more toxic relatives. Future studies should therefore explore alternative cellular targets.

The broader class of natural polyether compounds has been associated with a wide array of biological activities, including the potential to regulate lipid metabolism or inhibit DNA synthesis researchgate.net. It is unknown if this compound possesses similar capabilities. Comparative transcriptomic and proteomic analyses of cells exposed to this compound versus other polyethers could reveal novel pathways and cellular responses, moving beyond the established neurotoxic-centric view of these molecules. Elucidating these comparative mechanisms is essential for understanding the complete biological profile of this compound and its potential ecological role beyond acute toxicity.

Table 1: Comparative Overview of Cellular Mechanisms

| Feature | This compound | Brevetoxin-B (PbTx-2) |

|---|---|---|

| Structural Class | Ladder-frame polyether with an α,β-unsaturated aldehyde side-chain researchgate.net. | Ladder-frame polyether with an α,β-unsaturated aldehyde side-chain nih.gov. |

| Primary Known Cellular Target | Largely uncharacterized; potential for thioredoxin system interaction hypothesized researchgate.net. | Voltage-gated sodium channel (VGSC) Site 5 researchgate.netnih.gov. |

| Observed Cellular Effect (Non-toxicological) | Potential to disturb cellular oxidative status researchgate.net. | Persistent activation of VGSCs, leading to Na+ influx and altered intracellular calcium levels nih.govnih.gov. Inhibition of thioredoxin reductase nih.gov. |

| Key Unanswered Questions | Does it bind to VGSCs? Does it inhibit thioredoxin reductase? What are its primary cellular targets at sub-lethal concentrations? | |

Q & A

Q. What are the primary methodologies employed in isolating and characterizing gymnocin A from marine sources?

this compound is isolated from the dinoflagellate Karenia mikimotoi using solvent extraction followed by chromatographic techniques (e.g., HPLC). Structural elucidation relies on advanced spectroscopic methods, including NMR and mass spectrometry, to resolve its 14 contiguous cyclic ethers and 31 stereocenters . Key challenges include preserving labile functional groups during isolation and ensuring purity for bioactivity assays.

How should researchers formulate a focused research question when investigating this compound's structure-activity relationships?

Use the PICOT framework :

- P opulation: Specific cell lines (e.g., P388 leukemia cells).

- I ntervention: this compound treatment.

- C omparison: Untreated controls or analogs (e.g., gymnocin B).

- O utcome: EC50 values or apoptotic pathway activation.

- T ime: Duration of exposure (e.g., 24–72 hours). Example: "How does this compound (10–100 µM) affect P388 cell viability compared to gymnocin B over 48 hours?" .

Q. What are the key challenges in maintaining stereochemical fidelity during this compound synthesis?

Controlling 31 stereocenters requires precise methods:

- Yamaguchi lactonization for oxepane formation (e.g., lactone 334, 62% yield).

- Stereoselective cross-couplings (e.g., B-alkyl Suzuki-Miyaura coupling, 81% yield for fragment 343).

- Chiral auxiliaries and protecting group strategies to prevent epimerization .

Q. What statistical considerations are critical when designing experiments to assess this compound's cytotoxicity?

- Power analysis to determine sample size for detecting EC50 differences (e.g., 1.26 µM vs. analogs).

- Replicates : Minimum triplicate measurements to account for variability in cell viability assays.

- Confounding factors : Control for batch effects in cell culture and solvent toxicity (e.g., DMSO) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data in this compound's bioactivity studies?

- Cross-validation : Compare molecular docking results with mutagenesis assays (e.g., testing key binding residues).

- Dose-response refinement : Adjust concentration ranges to identify off-target effects (e.g., using IC50 vs. EC50 metrics).

- Structural analogs : Synthesize derivatives to validate predicted pharmacophores .

Q. How can researchers optimize multi-step synthetic protocols for this compound to improve yield and reproducibility?

- Stepwise optimization : Prioritize high-impact steps (e.g., Suzuki coupling for fragment assembly, 81% yield).

- Catalyst screening : Test palladium ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency.

- In-line analytics : Use LC-MS to monitor intermediates and minimize purification losses .

Q. What experimental approaches address discrepancies in this compound's reported bioactivity across different cell lines?

- Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) in resistant vs. sensitive lines.

- Membrane permeability assays : Use fluorescent probes to assess cellular uptake differences.

- Transcriptomic analysis : Identify lineage-specific gene expression affecting sensitivity .

Q. How can biomimetic strategies inform the synthesis of this compound's polycyclic ether core?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.